

# Application Note: Quantification of (RS)-Carbocisteine in Human Plasma using HPLC-MS/MS

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## Compound of Interest

Compound Name: (RS)-Carbocisteine

Cat. No.: B549337

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## Introduction

**(RS)-Carbocisteine** is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Accurate quantification of Carbocisteine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of **(RS)-Carbocisteine** in human plasma using a sensitive and selective High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is based on protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection.

## Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of Carbocisteine in plasma.

## Materials and Reagents

- **(RS)-Carbocisteine** reference standard (purity ≥99.0%)[1]
- Rosiglitazone (Internal Standard, IS) reference standard (purity ≥94.75%)[1]

- Methanol (HPLC grade)[1]
- Formic acid (HPLC grade)[1]
- Acetonitrile (HPLC grade)[2]
- Perchloric acid[3]
- Deionized water (18.2 MΩ·cm resistivity)[4]
- Blank human plasma with heparin as an anticoagulant[1]
- Eppendorf tubes (2 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge (capable of 15,000 rpm and 10°C)
- HPLC vials

## Preparation of Solutions

- Carbocisteine Stock Solution (1.000 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbocisteine reference standard in methanol.[1]
- Internal Standard Stock Solution: Prepare a stock solution of Rosiglitazone in a suitable solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the Carbocisteine stock solution with a methanol:water (50:50, v/v) mixture to achieve concentrations ranging from 1.000 to 120.000 µg/mL.[1]
- Mobile Phase: Prepare the mobile phase by mixing methanol and 0.5% formic acid in a 40:60 (v/v) ratio.[1]
- Dilution Buffer: Prepare a dilution buffer of methanol and 0.5% formic acid in a 20:80 (v/v) ratio.[1]

## Sample Preparation (Protein Precipitation)

- Pipette 200  $\mu\text{L}$  of plasma sample into a 2 mL Eppendorf tube.
- Add 25  $\mu\text{L}$  of the internal standard solution (Rosiglitazone) and vortex for 20-30 seconds.[\[1\]](#)
- Add 700  $\mu\text{L}$  of methanol to precipitate plasma proteins and vortex for 5 minutes.[\[1\]](#)
- Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[\[1\]](#)
- Transfer 250  $\mu\text{L}$  of the supernatant to a clean tube.
- Dilute the supernatant with 250  $\mu\text{L}$  of the dilution buffer (methanol:0.5% formic acid, 20:80 v/v).[\[1\]](#)
- Transfer the final mixture into an HPLC vial for analysis.[\[1\]](#)

## Chromatographic and Mass Spectrometric Conditions

The analysis is performed using an HPLC system coupled with a tandem mass spectrometer.

- HPLC System: A system equipped with an autosampler, pumps, column oven, and degasser.[\[1\]](#)
- Column: Symmetry Shield RP8, 150  $\times$  3.9 mm, 5  $\mu\text{m}$ .[\[1\]](#)
- Column Temperature: 40°C.[\[3\]](#)
- Autosampler Temperature: 10°C.[\[1\]](#)
- Injection Volume: 5  $\mu\text{L}$ .[\[1\]](#)
- Flow Rate: 500  $\mu\text{L}/\text{min}$ .[\[3\]](#)
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[\[5\]](#)
- Ionization Mode: Positive ion mode.[\[1\]](#)

- MRM Transitions:
  - Carbocisteine: 180.0 > 89.0[1][3]
  - Rosiglitazone (IS): 238.1 > 135.1[1][3]

## Data Presentation

The following tables summarize the quantitative data and validation parameters for the HPLC-MS/MS method for **(RS)-Carbocisteine** quantification in plasma.

**Table 1: Chromatographic Parameters**

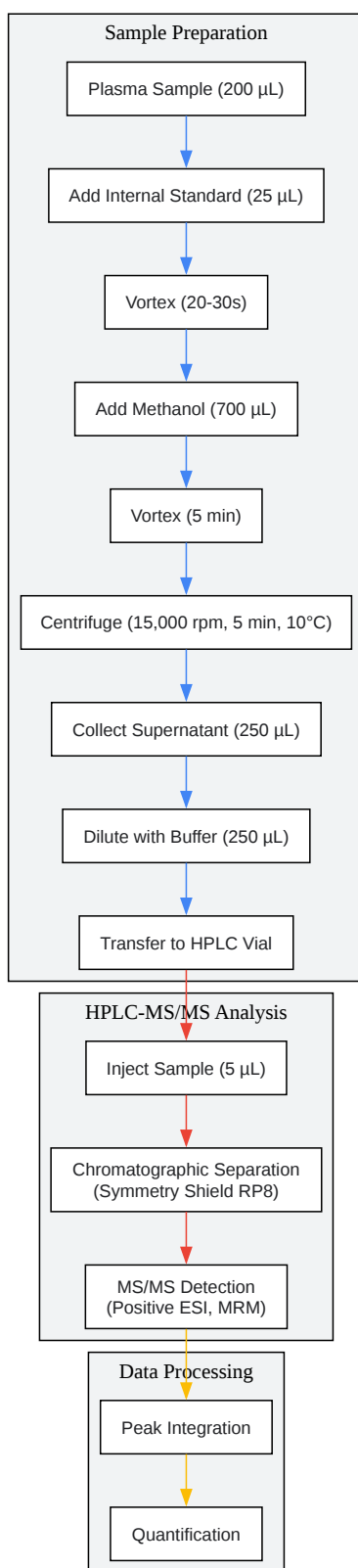
| Parameter                      | Value                                   | Reference |
|--------------------------------|---|-----------|
| Column                         | Symmetry Shield RP8, 150 × 3.9 mm, 5 µm | [1]       |
| Mobile Phase                   | Methanol: 0.5% Formic Acid (40:60, v/v) | [1]       |
| Flow Rate                      | 500 µL/min                              | [3]       |
| Injection Volume               | 5 µL                                    | [1]       |
| Column Temperature             | 40°C                                    | [3]       |
| Retention Time (Carbocisteine) | ~2.20 min                               | [1][3]    |
| Retention Time (Rosiglitazone) | ~3.01 min                               | [1][3]    |
| Total Run Time                 | 4.50 min                                | [1][3]    |

**Table 2: Method Validation Parameters**

| Parameter                            | Value                   | Reference                               |
|--------------------------------------|-------------------------|---|
| Linearity Range                      | 50.000 - 6000.000 ng/mL | <a href="#">[1]</a> <a href="#">[3]</a> |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL                | <a href="#">[6]</a>                     |
| Accuracy                             | Within $\pm 1\%$        | <a href="#">[6]</a>                     |
| Intra-day Precision (RSD)            | < 7%                    | <a href="#">[6]</a>                     |
| Inter-day Precision (RSD)            | < 7%                    | <a href="#">[6]</a>                     |
| Recovery                             | 89.2% - 105.6%          | <a href="#">[3]</a>                     |

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of **(RS)-Carbocysteine** in plasma.



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Caption: Workflow for Carbocysteine quantification in plasma.

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